
4,4-Difluorocyclohexanecarbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluorocyclohexanecarbaldehyde oxime is a chemical compound with the molecular formula C7H11F2NO and a molecular weight of 163.17 g/mol . This compound is part of the oxime family, which are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of an aldehyde or ketone. Oximes are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4-Difluorocyclohexanecarbaldehyde oxime can be synthesized through the condensation of 4,4-difluorocyclohexanecarbaldehyde with hydroxylamine . The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the oxime bond. The reaction can be represented as follows:
4,4-Difluorocyclohexanecarbaldehyde+Hydroxylamine→4,4-Difluorocyclohexanecarbaldehyde oxime+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluorocyclohexanecarbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles or nitro compounds.
Reduction: Reduction of oximes can yield amines.
Substitution: Oximes can participate in substitution reactions, particularly in the formation of heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like transition metals (e.g., palladium) can facilitate substitution reactions.
Major Products
Oxidation: Nitriles or nitro compounds.
Reduction: Amines.
Substitution: Various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
4,4-Difluorocyclohexanecarbaldehyde oxime has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4-difluorocyclohexanecarbaldehyde oxime involves its ability to form stable complexes with various molecular targets. The oxime group can interact with metal ions or other electrophilic species, facilitating reactions such as nucleophilic addition or substitution . The molecular pathways involved may include the formation of intermediates that can undergo further transformations, leading to the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarbaldehyde oxime: Similar structure but without the fluorine atoms.
4-Fluorocyclohexanecarbaldehyde oxime: Contains only one fluorine atom.
Cyclohexanone oxime: Lacks the aldehyde group but has a similar oxime functionality.
Uniqueness
4,4-Difluorocyclohexanecarbaldehyde oxime is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and physical properties. The fluorine atoms can enhance the compound’s stability and alter its electronic characteristics, making it a valuable intermediate in various synthetic applications .
Eigenschaften
IUPAC Name |
N-[(4,4-difluorocyclohexyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO/c8-7(9)3-1-6(2-4-7)5-10-11/h5-6,11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGWUZQLJPCJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=NO)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.